molecular formula C17H23N3O2 B1322611 tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate CAS No. 203047-35-2

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate

Cat. No. B1322611
M. Wt: 301.4 g/mol
InChI Key: LHNLUSMHXRJUKL-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine structures are commonly found in a variety of pharmacologically active compounds and are of significant interest in medicinal chemistry due to their versatility and biological relevance.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, providing a scaffold for various substituents. In the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the molecule contains multiple rings with defined dihedral angles, indicating a complex three-dimensional structure . This complexity is typical of piperazine derivatives and is crucial for their interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the piperazine core. For instance, the presence of a boronate group in tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate suggests potential for cross-coupling reactions . The fluorophenyl group in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate indicates the possibility of nucleophilic aromatic substitution reactions . These reactions are essential for further functionalization and the development of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides insights into the steric effects and potential pharmacological utility of the molecule . The crystal and molecular structure of tert-butyl 4

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have demonstrated various synthesis techniques for compounds similar to tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate. For instance, one compound was synthesized using a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). Another study detailed the synthesis of a related compound via a nucleophilic substitution reaction (Yang et al., 2021).

  • Structural Analysis : X-ray diffraction studies and spectroscopic evidence (such as LCMS, 1H NMR, 13C NMR) are commonly used for structural characterization of these compounds. This was evidenced in the characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (Kulkarni et al., 2016).

Biological and Chemical Applications

  • Biological Activity : Certain derivatives have been screened for their biological activities, such as antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Anticorrosive Properties : A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its potential as an effective corrosion inhibitor for carbon steel in acidic environments (Praveen et al., 2021).

  • Catalysis in Acylation Chemistry : Polymethacrylates containing a piperazine derivative have shown effectiveness as catalysts in acylation chemistry (Mennenga et al., 2015).

  • Pharmacological Core : Derivatives like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate are noted for their pharmacologically useful core, suggesting potential applications in drug development (Gumireddy et al., 2021).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if ingested (H302). May cause respiratory irritation (H335).

  • Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area. Wear appropriate protective equipment.

  • MSDS : Link to MSDS


Future Directions

Research on tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate could explore its potential applications in medicinal chemistry, drug design, or material science. Further investigations into its biological activity and pharmacological properties are warranted.


Please note that the lack of extensive literature on this compound limits our analysis. For more detailed insights, additional research would be necessary. 🧪🔬


properties

IUPAC Name

tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLUSMHXRJUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162038
Record name 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate

CAS RN

203047-35-2
Record name 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203047-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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